

Synonyms for Ethyl 4,6-dichloropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 4,6-dichloropyridazine-3-carboxylate*

Cat. No.: *B1464816*

[Get Quote](#)

Abstract

Ethyl 4,6-dichloropyridazine-3-carboxylate is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a pyridazine core functionalized with two reactive chlorine atoms and an ethyl ester group, makes it a valuable intermediate for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, reactivity, and key applications, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and safety considerations are also presented to equip researchers and drug development professionals with the knowledge required to effectively utilize this compound in their work.

Nomenclature and Chemical Identity

A clear understanding of the nomenclature and various identifiers for a chemical compound is fundamental for effective scientific communication and information retrieval.

Synonyms and Alternative Names

Ethyl 4,6-dichloropyridazine-3-carboxylate is known by several alternative names in the chemical literature and commercial catalogs.[\[1\]](#)[\[2\]](#)[\[3\]](#) These include:

- 4,6-Dichloropyridazine-3-carboxylic acid ethyl ester[4][5]
- Ethyl 4,6-dichloro-3-pyridazinecarboxylate[6]
- 3-Pyridazinecarboxylic acid, 4,6-dichloro-, ethyl ester[1][4]
- 4,6-dichloro-pyridazine-3-carboxylic acid ethyl ester[1]

Chemical Identifiers

For unambiguous identification, the following identifiers are used:

Identifier	Value	Source
CAS Number	679406-03-2	[2][3]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O ₂	[1][2]
Molecular Weight	221.04 g/mol	[1][2]
IUPAC Name	ethyl 4,6-dichloropyridazine-3-carboxylate	[1]
InChI	InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)6-4(8)3-5(9)10-11-6/h3H,2H2,1H3	[1]
SMILES	CCOC(=O)C1=NN=C(C=C1Cl)Cl	[1]

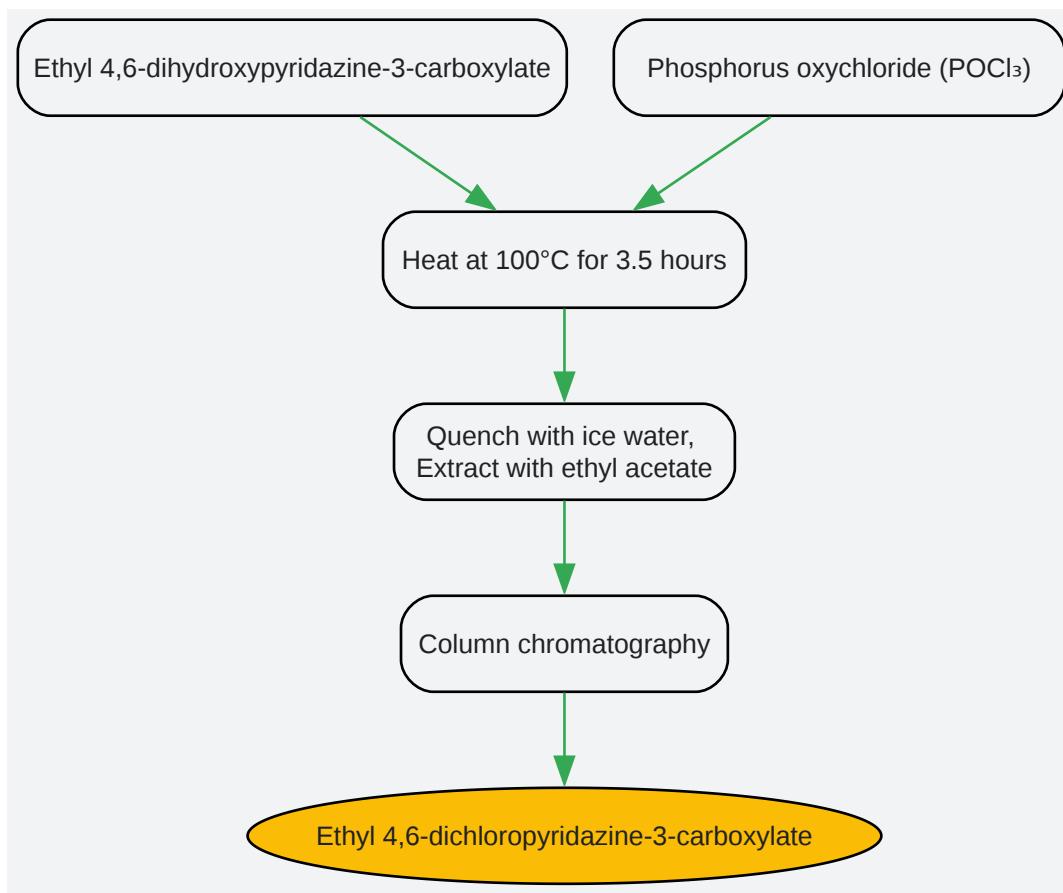
Diagram 1: Molecular Structure of **Ethyl 4,6-dichloropyridazine-3-carboxylate**

A 2D representation of the molecular structure.

Physicochemical Properties

The physical and chemical properties of **Ethyl 4,6-dichloropyridazine-3-carboxylate** are crucial for its handling, storage, and application in chemical synthesis.

Property	Value
Appearance	Yellow to brown oil
Purity	≥98.0%
Boiling Point	353.4 ± 37.0 °C at 760 mmHg
Density	1.4 ± 0.1 g/cm ³
Flash Point	167.5 ± 26.5 °C
Storage Temperature	-20°C, under inert atmosphere


Synthesis and Manufacturing

The synthesis of **Ethyl 4,6-dichloropyridazine-3-carboxylate** is typically achieved through the chlorination of its dihydroxy precursor.^{[6][7]} This process requires careful control of reaction conditions to ensure high purity and yield.

Synthetic Protocol

A common laboratory-scale synthesis involves the reaction of Ethyl 4,6-dihydroxypyridazine-3-carboxylate with phosphorus oxychloride (POCl₃).^{[6][7]}

Diagram 2: Synthesis of **Ethyl 4,6-dichloropyridazine-3-carboxylate**

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis.

Step-by-Step Methodology:

- Reaction Setup: To a nitrogen-purged Schlenk flask containing Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent), add phosphorus oxychloride (20 equivalents).[6][7]
- Heating: Seal the vessel and heat the reaction mixture to 100°C for 3.5 hours.[6][7]
- Removal of Excess Reagent: After cooling to room temperature, remove the excess phosphorus oxychloride in vacuo.[6][7]
- Workup: Dissolve the crude oil in chloroform and re-concentrate. Pour the residue into ice water and rinse with ethyl acetate. Transfer the layers to a separatory funnel, separate the layers, and extract the aqueous layer three times with ethyl acetate.[6][7]

- **Washing:** Combine the organic layers and wash twice with water and once with brine.[7]
- **Drying and Concentration:** Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.[7]
- **Purification:** Purify the crude product by automated chromatography (e.g., using a gradient of 5-90% ethyl acetate in hexanes) to yield the final product.[6][7]

Mechanistic Considerations

The reaction proceeds via a nucleophilic attack of the hydroxyl groups on the phosphorus atom of POCl_3 , followed by elimination of HCl and a phosphate byproduct to yield the desired dichlorinated product. The use of a large excess of POCl_3 serves as both the chlorinating agent and the solvent.

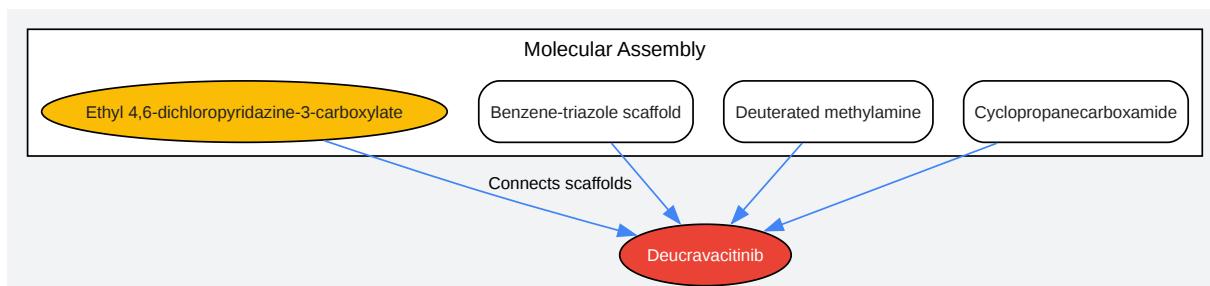
Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound.

- ^1H NMR (400 MHz, Chloroform-d): δ 7.70 (s, 1H), 4.55 (q, $J=7.1$ Hz, 2H), 1.46 (t, $J=7.2$ Hz, 3H).[6][7]

Reactivity and Applications in Synthesis

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic substitution, making **Ethyl 4,6-dichloropyridazine-3-carboxylate** a valuable precursor for a variety of more complex molecules. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution.


Key Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

5.1.1. Synthesis of Deucravacitinib

Ethyl 4,6-dichloropyridazine-3-carboxylate is a key building block for Deucravacitinib, a selective TYK2 inhibitor used in the treatment of psoriasis.[5][8] It serves as the central pyridazine scaffold to which other fragments of the final drug molecule are attached.[5] The use of this pre-chlorinated intermediate avoids the need for hazardous chlorination steps in later stages of the synthesis.[5]

Diagram 3: Role in Deucravacitinib Synthesis

[Click to download full resolution via product page](#)

Conceptual diagram of its role as a core scaffold.

5.1.2. Synthesis of Pyridopyridazine Derivatives

The compound can be used to synthesize pyridopyridazine derivatives, which have been investigated as HPK1 inhibitors for cancer therapy.[9] This involves a regioselective nucleophilic substitution at the 4-position, followed by cyclization and further functionalization. [9]

5.1.3. Other Pharmaceutical Applications

Patents have cited the use of **Ethyl 4,6-dichloropyridazine-3-carboxylate** in the synthesis of various other compounds with potential therapeutic applications. For example, it can be reacted with amines to generate substituted pyridazine derivatives.

Potential Applications in Agrochemicals

While specific examples in commercial agrochemicals are not widely documented, the chemical properties of **Ethyl 4,6-dichloropyridazine-3-carboxylate** suggest its potential as an intermediate in the synthesis of novel pesticides and herbicides.[\[1\]](#) Chlorinated heterocyclic compounds are a common feature in many agrochemicals.

Safety and Handling

Proper handling and storage of **Ethyl 4,6-dichloropyridazine-3-carboxylate** are essential to ensure laboratory safety.

Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:[\[2\]](#)

- Acute toxicity, oral (Category 4): Harmful if swallowed.[\[2\]](#)
- Skin corrosion/irritation (Category 2): Causes skin irritation.[\[2\]](#)
- Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[\[2\]](#)
- Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[\[2\]](#)

First Aid Measures

- If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen.[\[4\]](#)
- In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[\[4\]](#)
- In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[\[4\]](#)
- If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[\[4\]](#)

Handling and Storage

- Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] For long-term storage, keep at -20°C under an inert atmosphere.[10]

Conclusion

Ethyl 4,6-dichloropyridazine-3-carboxylate is a highly valuable and versatile chemical intermediate. Its straightforward synthesis, well-defined reactivity, and demonstrated utility in the construction of complex, biologically active molecules, such as Deucravacitinib, underscore its importance in modern drug discovery and development. This guide provides a solid foundation of technical knowledge to enable researchers to safely and effectively leverage the synthetic potential of this important building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 4,6-dichloropyridazine-3-carboxylate CAS 679406-03-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CAS No. 679406-03-2, Deucravacitinib intermediate - Buy CAS No. 679406-03-2, ethyl 4,6-dichloropyridazine-3-carboxylate Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 6. rsc.org [rsc.org]
- 7. Ethyl 4,6-dichloropyridazine-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 8. Ethyl 4,6-dichloropyridazine-3-carboxylate | 679406-03-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Synonyms for Ethyl 4,6-dichloropyridazine-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1464816#synonyms-for-ethyl-4-6-dichloropyridazine-3-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com